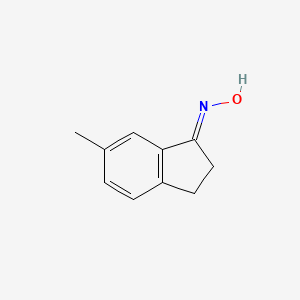

6-Methyl-2,3-dihydro-1H-inden-1-one oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(11-12)9(8)6-7/h2-3,6,12H,4-5H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCLZLHMLPUOAD-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=NO)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(CC/C2=N\O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 2,3 Dihydro 1h Inden 1 One Oxime

Classical Preparation Routes from Corresponding Ketones

The foundational method for preparing 6-Methyl-2,3-dihydro-1H-inden-1-one oxime relies on the direct oximation of its ketone precursor, 6-Methyl-2,3-dihydro-1H-inden-1-one. This conversion is a standard reaction in organic chemistry, typically involving a condensation reaction with a hydroxylamine (B1172632) derivative.

Hydroxylamine-Mediated Oximation Reactions

The most common and classical method for synthesizing ketoximes is the reaction of a ketone with hydroxylamine, typically in the form of its hydrochloride salt (NH₂OH·HCl) to enhance stability. researchgate.net This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

A general and highly effective procedure, analogous to the synthesis of the closely related 1-indanone (B140024) oxime, involves dissolving 6-Methyl-2,3-dihydro-1H-inden-1-one in a suitable solvent, such as ethanol or pyridine (B92270). orgsyn.org Hydroxylamine hydrochloride is then added, often in a slight molar excess (e.g., 1.05 to 1.2 equivalents), along with a base to neutralize the HCl released and to free the hydroxylamine nucleophile. researchgate.netorgsyn.org Pyridine can serve as both the solvent and the base. orgsyn.org Alternatively, other bases like sodium hydroxide or potassium carbonate can be used in alcoholic solvents. researchgate.netnih.gov The reaction mixture is typically heated to facilitate the reaction, with temperatures ranging from 50 °C to reflux, for a duration of 15 minutes to several hours, until the starting ketone is consumed as monitored by techniques like Thin Layer Chromatography (TLC). researchgate.netorgsyn.org

The reaction proceeds as follows:

Reaction Scheme for Hydroxylamine-Mediated Oximation

Upon completion, the workup typically involves removing the solvent under reduced pressure, followed by an aqueous workup to remove inorganic salts and excess reagents. The product, this compound, is then isolated by extraction with an organic solvent and purified, often through recrystallization. orgsyn.org This classical method is known for its high efficiency, often yielding the product in near-quantitative amounts. For instance, the oximation of the parent 1-indanone under these conditions has been reported to achieve a 99% yield. orgsyn.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

While the classical hydroxylamine-mediated oximation is highly efficient, various parameters can be adjusted to optimize the reaction for specific substrates, enhancing yield, purity, and reaction time. Key factors for optimization include the choice of base, solvent, temperature, and reaction time.

For substrates like substituted indanones, the choice of base is critical. While pyridine is effective, simpler inorganic bases such as sodium hydroxide, sodium acetate (B1210297), or potassium carbonate are also commonly employed, which can simplify the purification process. nih.gov The reaction temperature and duration are interdependent; higher temperatures generally lead to shorter reaction times. For example, refluxing in ethanol with pyridine can complete the reaction in as little as 15-60 minutes. researchgate.net For the analogous 1-indanone, heating at a moderate 50 °C for just 20 minutes is sufficient for complete conversion. orgsyn.org

The table below summarizes typical conditions used in hydroxylamine-mediated oximation, which are applicable to 6-Methyl-2,3-dihydro-1H-inden-1-one.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Reagent | Hydroxylamine Hydrochloride | Hydroxylamine Hydrochloride | Hydroxylamine Hydrochloride |

| Base | Pyridine | Sodium Hydroxide | Potassium Carbonate |

| Solvent | Pyridine | Ethanol | Methanol |

| Temperature | 50 °C | Reflux | Room Temperature |

| Reported Yield (Analogous Rxn) | >95% orgsyn.org | High nih.gov | Good to Excellent |

Novel and Advanced Synthetic Approaches

In addition to classical methods, modern synthetic chemistry offers advanced approaches that may involve novel catalysts or adhere to the principles of green chemistry, aiming for greater efficiency and environmental compatibility.

Metal-Catalyzed Synthetic Strategies for Oxime Formation

While the direct condensation with hydroxylamine is the most common route, metal-catalyzed reactions represent a more advanced, though less frequently used, approach for oxime synthesis. These methods often involve the transformation of other functional groups into the oxime moiety. For instance, certain metal complexes can catalyze the reduction of nitro compounds or the reaction of nitroso species to form oximes. However, for a readily available ketone like 6-Methyl-2,3-dihydro-1H-inden-1-one, these multi-step, metal-catalyzed routes are generally less practical than the direct oximation method. The primary role of metal catalysis in the chemistry of oximes is more prominent in their subsequent reactions, such as rearrangements or C-H functionalization, rather than their direct formation from simple ketones.

Green Chemistry Principles in Oxime Synthesis

Modern synthetic efforts increasingly focus on "green" methodologies that reduce waste, avoid hazardous solvents, and improve energy efficiency. For oxime synthesis, several green approaches have been developed that can be applied to the preparation of this compound.

One significant advancement is the use of solvent-free, or mechanochemical, reaction conditions. nih.gov This technique involves grinding the solid reactants—the ketone, hydroxylamine hydrochloride, and a solid catalyst or base—together in a mortar and pestle. nih.gov This method, sometimes referred to as "grindstone chemistry," can lead to excellent yields in very short reaction times without the need for toxic organic solvents, thus minimizing waste. nih.gov Catalysts such as bismuth(III) oxide (Bi₂O₃) have been shown to be effective under these solvent-free conditions. nih.gov

Other green approaches include the use of microwave irradiation or sonication to accelerate the reaction, often allowing for the use of less harsh conditions or greener solvents like water or ethanol. nih.gov

The following table outlines some green synthetic approaches applicable to oximation.

| Approach | Methodology | Key Advantages | Reference Example |

|---|---|---|---|

| Mechanochemistry | Grinding ketone, NH₂OH·HCl, and a catalyst (e.g., Bi₂O₃) in a mortar. | Solvent-free, rapid reaction, high yields, minimal waste. | Yields of 60-98% for various ketones. nih.gov |

| Microwave-Assisted | Irradiating a mixture of reactants in a suitable solvent (or solvent-free). | Drastically reduced reaction times, often improved yields. | Synthesis of various oximes. |

| Sonication | Using ultrasound to promote the reaction in a solvent like ethanol. | Enhanced reaction rates at lower temperatures. | Efficient synthesis of oximes. |

Synthesis of Key Precursors and Intermediates for this compound

The direct precursor for the synthesis of the target oxime is the ketone, 6-Methyl-2,3-dihydro-1H-inden-1-one. This compound is a substituted indanone and is typically synthesized via an intramolecular Friedel-Crafts reaction. nih.govresearchgate.net

The most common strategy involves the cyclization of 3-(m-tolyl)propanoic acid or its corresponding acyl chloride. nih.gov In this process, the carboxylic acid is first converted to the more reactive acyl chloride, for example, by using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(m-tolyl)propanoyl chloride then undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The electrophilic acylium ion generated attacks the aromatic ring ortho to the alkyl side chain, leading to the closure of the five-membered ring and formation of the indanone skeleton. Strong Brønsted acids like polyphosphoric acid (PPA) can also be used to directly cyclize the carboxylic acid. masterorganicchemistry.com

The synthesis route is depicted below:

Synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Acylation

Alternative, though less common, syntheses of 6-methyl-1-indanone (B1306188) have been reported, such as its formation as a byproduct during the photolysis of certain 2,5-dimethylphenacyl esters. nih.govresearchgate.net However, for preparative purposes, the Friedel-Crafts cyclization remains the most direct and reliable method. nih.gov

Strategies for 6-Methyl-2,3-dihydro-1H-inden-1-one Synthesis

The synthesis of the key precursor, 6-Methyl-2,3-dihydro-1H-inden-1-one, also known as 6-methyl-1-indanone, has been approached through various synthetic routes. The intramolecular Friedel-Crafts reaction is a prominent and powerful method for constructing the indanone framework. Other notable methods include photochemical reactions and transition metal-catalyzed cyclizations.

Intramolecular Friedel-Crafts Acylation: This is one of the most common methods for preparing 1-indanones. It typically involves the cyclization of a substituted phenylpropanoic acid or its corresponding acyl chloride. For the synthesis of 6-methyl-1-indanone, a suitable precursor would be 3-(m-tolyl)propanoic acid. The cyclization is promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA). An efficient one-pot process has been described for preparing 1-indanones from benzoic acids, where the in situ generated acyl chloride reacts with ethylene, and the resulting intermediate undergoes intramolecular Friedel-Crafts alkylation.

Photochemical Synthesis: 6-Methyl-1-indanone can be synthesized through photolytic reactions. One reported method involves the photolysis of α-chloro-2′,5′-dimethylacetophenone, which yields the desired indanone in high quantum yields. Another photochemical route is the irradiation of 2,5-dimethylphenacyl (DMP) esters in solvents like benzene or cyclohexane, where 6-methyl-1-indanone is formed as a byproduct in 5–15% yields. When the irradiation is carried out in methanol, 6-methyl-1-indanone is also obtained alongside other products.

Transition Metal-Catalyzed Carbonylative Cyclization: Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides or triflates provides another route to 1-indanones. This method involves the reaction of an appropriate aryl precursor with carbon monoxide in the presence of a palladium catalyst to form the five-membered ketone ring.

The following table summarizes the key strategies for the synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one.

| Synthetic Strategy | Precursor(s) | Key Reagents/Conditions | Notes |

| Intramolecular Friedel-Crafts Acylation | 3-(m-tolyl)propanoic acid or its acyl chloride | Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., PPA, TFSA) | A powerful and widely used method for indanone synthesis. |

| Photochemical Reaction | α-chloro-2′,5′-dimethylacetophenone | UV irradiation | High quantum yields reported. |

| Photochemical Reaction | 2,5-Dimethylphenacyl (DMP) esters | UV irradiation in benzene, cyclohexane, or methanol | Forms the indanone as a byproduct. |

| Transition Metal-Catalyzed Cyclization | Unsaturated aryl iodides/triflates | Palladium catalyst, CO | Involves a carbonylative cyclization mechanism. |

Stereocontrolled Synthesis of Indanone Precursors

Achieving stereocontrol in the synthesis of indanones, particularly those substituted on the five-membered ring, is crucial for accessing enantiomerically pure compounds for various applications. While information specifically on the stereocontrolled synthesis of 6-methyl-2,3-dihydro-1H-inden-1-one is limited, several general methodologies have been developed for the asymmetric synthesis of chiral indanones. These strategies typically focus on creating stereocenters at the C2 or C3 positions of the indanone core.

Asymmetric Protonation: One approach to obtaining chiral 2-substituted indanones involves the asymmetric protonation of a corresponding silyl enol ether. For example, 2-methyl-1-indanone has been synthesized with high enantiomeric excess using a gold(I)-BINAP complex as a catalyst for the enantioselective protonation of its silyl enol ether derivative. acs.org This method has been expanded to various substituted indanones, achieving excellent enantiomeric purity (up to 97% ee). acs.org

Catalytic Asymmetric Cyclizations:

Reductive-Heck Reaction: An intramolecular palladium-catalyzed asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.org The choice of base in this reaction can selectively lead to either the 3-substituted indanone or the corresponding α-exo-methylene indanone. acs.org

Rhodium-Catalyzed 1,4-Addition: Chiral 3-aryl-1-indanones can be synthesized with excellent enantioselectivities (up to 95% ee) through a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. beilstein-journals.org This reaction utilizes a chiral ligand, such as (R)-MonoPhos, under mild conditions. beilstein-journals.org

Nickel-Catalyzed Reductive Cyclization: A nickel-catalyzed reductive cyclization of a broad range of enones has been shown to afford indanones with high enantiomeric induction. organic-chemistry.org

Other Asymmetric Strategies:

Palladium-Catalyzed C-C Bond Activation/Carbonylation: Chiral indanones that possess a quaternary carbon stereocenter can be prepared through a palladium-catalyzed asymmetric activation and carbonylation of cyclobutanones with carbon monoxide. organic-chemistry.org

Nazarov Cyclization: A catalytic amount of SbF₅ can efficiently promote the reaction of phenylalkynes and aldehydes to produce 2,3-disubstituted indanones as a single trans-isomer, demonstrating high diastereoselectivity. organic-chemistry.org

These methodologies represent the forefront of asymmetric synthesis of the indanone scaffold and could potentially be adapted for the stereocontrolled synthesis of derivatives of 6-methyl-2,3-dihydro-1H-inden-1-one.

Reactivity and Transformation Pathways of 6 Methyl 2,3 Dihydro 1h Inden 1 One Oxime

Reduction Reactions and Derived Products

The reduction of the oxime functionality is a key pathway to produce corresponding amines and hydroxylamines. The challenge in these reactions lies in controlling the chemoselectivity—preventing the over-reduction and cleavage of the N-O bond to yield primary amines—and stereoselectivity to obtain specific chiral products. epfl.chnih.gov

Asymmetric hydrogenation represents an efficient method for producing chiral compounds from prochiral substrates like 6-methyl-2,3-dihydro-1H-inden-1-one oxime. The primary goal is the stereoselective reduction of the C=N double bond.

A significant challenge in this area is the selective reduction to chiral hydroxylamines, which requires hydrogenation of the C=N bond without cleaving the weaker N-O bond. nih.gov Research has demonstrated that robust cyclometalated iridium(III) complexes bearing a chiral cyclopentadienyl (B1206354) ligand are highly effective for this transformation. nih.gov These catalysts can operate under acidic conditions, which helps to activate the oxime substrate towards reduction. For instance, the hydrogenation of related indanone oxime derivatives has been achieved with high yields and excellent enantioselectivity, producing valuable N-alkoxy amines at room temperature with catalyst turnover numbers reaching up to 4000 and enantiomeric ratios as high as 98:2. nih.gov

Alternatively, the asymmetric reduction of oxime ethers, derivatives of the parent oxime, can be promoted by chiral spiroborate esters to yield chiral amines with up to 98% enantiomeric excess (ee). acs.org

Table 1: Asymmetric Hydrogenation of Indanone Oxime Derivatives

| Catalyst/Reagent | Substrate | Product | Enantiomeric Ratio/ee | Reference |

| Chiral Iridium(III) Complex | Oxime | N-Alkoxy Amine (Hydroxylamine) | Up to 98:2 | nih.gov |

| Chiral Spiroborate Ester / Borane | Oxime Ether | Chiral Amine | Up to 98% ee | acs.org |

Diastereoselective reduction strategies are employed when the goal is to control the stereochemical outcome relative to an existing chiral center in the molecule. For cyclic oximes like this compound, the geometry of the oxime itself (E/Z isomerism) can significantly influence the stereoselectivity of the reduction. epfl.chnih.gov The approach of the reducing agent is sterically hindered by the molecular conformation, leading to a preferential formation of one diastereomer.

In the context of catalytic asymmetric hydrogenation, the configuration of the product is determined by the interaction between the substrate, the chiral catalyst, and the reducing agent (e.g., H₂). The choice of catalyst and reaction conditions can be tuned to favor the formation of a specific diastereomer, although detailed studies on the diastereoselective reduction of the 6-methyl substituted indanone oxime are specific to the chosen chiral catalyst and substrate geometry.

A variety of catalytic systems have been developed for the reduction of oximes, with the choice of catalyst being critical in determining whether the product is a hydroxylamine (B1172632) or a primary amine. researchgate.net

Iridium (Ir) and Rhodium (Rh) Catalysts : Homogeneous catalysts based on iridium and rhodium, particularly those with chiral phosphine or cyclopentadienyl ligands, have shown high efficacy. researchgate.net Chiral cyclometalated iridium complexes are notable for their ability to selectively reduce oximes to hydroxylamines with high turnover numbers (up to 4000). nih.govnih.gov Rhodium-based catalysts have also been successfully employed in these hydrogenations. researchgate.net

Palladium (Pd) and Platinum (Pt) Catalysts : Heterogeneous catalysts such as palladium on charcoal (Pd/C) or platinum-based systems are also used. nih.gov However, these catalysts, especially under acidic conditions, often favor the complete reduction and cleavage of the N-O bond, leading to the formation of primary amines. nih.gov For example, the hydrogenation of 2-indanone oxime using Pd/C in a highly acidic medium resulted in a 93% yield of the corresponding primary amine. nih.gov Conversely, using Platinum on carbon (Pt/C) can shift the selectivity towards the hydroxylamine product. nih.gov

Borane Reagents : Borane (BH₃) and its adducts are effective reagents for oxime reduction. The combination of chiral modifiers, such as norephedrine, with borane adducts can facilitate catalytic enantioselective reductions. nih.gov Furthermore, organocatalysts like tris(pentafluorophenyl)borane can catalyze the hydrogenation of oxime ethers to produce racemic O-substituted hydroxylamines. nih.gov

Table 2: Comparison of Catalytic Systems for Indanone Oxime Reduction

| Catalyst System | Typical Conditions | Predominant Product | Selectivity Feature | Reference |

| Chiral Iridium Cp* Complex | H₂, Acidic | Chiral Hydroxylamine | High enantioselectivity, N-O bond preserved | nih.govresearchgate.net |

| Palladium on Carbon (Pd/C) | H₂, Stoichiometric Acid | Primary Amine | N-O bond cleavage favored | nih.gov |

| Platinum on Carbon (Pt/C) | H₂, Acidic | Hydroxylamine | N-O bond preservation favored over Pd/C | nih.gov |

| Tris(pentafluorophenyl)borane | H₂ | O-Substituted Hydroxylamine | Reduces oxime ethers (racemic) | nih.gov |

| Chiral Spiroborate Ester | Borane | Chiral Amine | Reduces oxime ethers enantioselectively | acs.org |

Derivatization at the Oxime Functionality

The hydroxyl group of the oxime offers a site for derivatization, most commonly through alkylation or acylation, to form oxime ethers and esters. These derivatives are not only stable but also serve as important intermediates for further synthetic transformations.

The synthesis of oxime ethers from this compound is typically achieved through an O-alkylation reaction. nih.gov This nucleophilic substitution reaction involves the deprotonation of the oxime's hydroxyl group with a base, followed by reaction with an alkylating agent, such as an alkyl or benzyl halide.

Commonly used bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is often carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF). google.com For example, the methylation of ketoximes with methyl iodide in the presence of anhydrous K₂CO₃ in acetone yields the corresponding O-methyl ethers. google.com The synthesis of O-benzyl oxime ethers follows a similar protocol, using benzyl chloride or benzyl bromide as the alkylating agent. researchgate.net These reactions generally proceed in moderate to excellent yields. researchgate.net

A convenient route to O-substituted derivatives involves the direct reaction of the corresponding ketone (6-methyl-2,3-dihydro-1H-inden-1-one) with an O-substituted hydroxylamine, such as O-methylhydroxylamine hydrochloride or O-benzylhydroxylamine hydrochloride. nih.gov

Once formed, the oxime ether functionality can direct or participate in subsequent reactions. The resulting O-alkyl or O-benzyl derivatives are key substrates for various transformations.

One of the most important reactions of oxime ethers is their asymmetric reduction to chiral primary amines. As mentioned previously, chiral spiroborate esters have been shown to catalyze the reduction of prochiral oxime ethers with borane to produce chiral amines in high yield and with excellent enantioselectivity (up to 98% ee). acs.org

Rearrangement Reactions

The oxime functional group within this compound is a versatile moiety that can initiate several skeletal transformations, most notably the Beckmann rearrangement. These reactions are pivotal for converting the cyclic ketone framework into nitrogen-containing heterocyclic structures.

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide or, in the case of cyclic oximes, a lactam. wikipedia.orgnih.govbyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com This is followed by a concerted migration of the alkyl or aryl group that is positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. wikipedia.orgchemistrysteps.com Subsequent attack by water and tautomerization yields the final amide or lactam product. chemistrysteps.com

For this compound, two potential lactam products could be formed depending on which carbon group migrates:

Migration of the aromatic C-C bond (C7a): This would lead to the formation of 7-Methyl-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one.

Migration of the aliphatic C-C bond (C2): This would result in the formation of 6-Methyl-2,3-dihydro-1H-benzo[c]azepin-1(5H)-one.

The stereochemistry of the oxime (E vs. Z isomer) dictates which group migrates, as the anti-periplanar group is selected. wikipedia.org However, under acidic conditions, E/Z isomerization can occur, potentially leading to a mixture of products. chemistrysteps.com

Interestingly, studies on closely related indanone oximes have shown that the reaction can deviate from the expected pathway. For instance, attempted Beckmann rearrangement on 6-methoxyindanone oximes under conventional acid-catalyzed conditions did not yield the expected lactams. Instead, unexpected products such as a 2-sulfonyloxyindanone and a dimeric product were formed. nih.gov This suggests that the indanone scaffold may introduce unique electronic or steric factors that favor alternative reaction pathways over the classical ring expansion.

| Starting Material | Reaction Conditions | Expected Product (Lactam) | Observed Product | Reference |

|---|---|---|---|---|

| This compound | Acid Catalyst (e.g., H₂SO₄, PPA) | 7-Methyl-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one and/or 6-Methyl-2,3-dihydro-1H-benzo[c]azepin-1(5H)-one | Not explicitly documented for this specific compound, but deviations are noted in similar systems. | wikipedia.org |

| 6-Methoxyindanone oximes | Conventional Beckmann Conditions | Corresponding Methoxy-substituted Lactams | 2-Sulfonyloxyindanone and a Dimeric Product | nih.gov |

Other Skeletal Rearrangements Induced by the Oxime Moiety

Beyond the Beckmann rearrangement, the oxime group can participate in other skeletal transformations, often dictated by specific reagents or reaction conditions.

Beckmann Fragmentation: This reaction pathway competes with the rearrangement and is favored when the migrating group can form a stable carbocation. wikipedia.org For the indanone oxime, fragmentation would involve the cleavage of the C1-C2 or C1-C7a bond to generate a nitrile and a carbocation. The formation of a relatively stable benzylic carbocation could make this pathway plausible under certain conditions that promote carbocation stability. wikipedia.org

Radical-Mediated Ring Opening: Derivatives of oximes, particularly oxime esters, can undergo transformations involving C-C bond cleavage through radical pathways. nih.gov Under thermal or photochemical conditions, the weak N-O bond of an oxime ester can cleave, leading to the formation of an iminyl radical. This radical species can trigger the cleavage of an adjacent C-C bond, resulting in a ring-opening reaction to produce a carbon-centered radical and a nitrile. nih.gov For a derivative of this compound, this would involve the opening of the five-membered ring to yield a cyanoalkyl radical, which can be trapped in further reactions. nih.gov

Electrophilic and Nucleophilic Reactions of the Indanone Ring System

The reactivity of the indanone ring system in this compound is characterized by the interplay of its aromatic and aliphatic components.

Substitutions on the Aromatic Ring

The benzene ring of the indanone system is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present: the methyl group at C6 and the fused alkyl ring portion.

Directing Effects: Both alkyl groups (the C6-methyl and the fused dihydroindene ring) are electron-donating and act as activating, ortho- and para-directing groups. libretexts.orglibretexts.org

The methyl group at C6 directs incoming electrophiles to its ortho positions (C5 and C7).

The fused alkyl ring can be considered to direct incoming electrophiles to its "ortho" positions (C4 and C7).

The combined influence of these groups suggests that the most electronically enriched and sterically accessible positions for electrophilic attack are C4 and C7. The C5 position is also activated but may be slightly less favored.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-6-methyl-2,3-dihydro-1H-inden-1-one oxime and 7-Nitro-6-methyl-2,3-dihydro-1H-inden-1-one oxime |

| Bromination | Br₂, FeBr₃ | 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one oxime and 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one oxime |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-6-methyl-2,3-dihydro-1H-inden-1-one oxime and 7-Acyl-6-methyl-2,3-dihydro-1H-inden-1-one oxime |

Reactions Involving the Dihydroindene Core

The five-membered dihydroindene ring possesses reactive sites, primarily at the C2 position, which is alpha to the oxime group, and the C3 benzylic position.

Reactivity at the C2 Position: The protons on the C2 carbon are acidic due to their position adjacent to the C=N double bond, similar to α-protons of a ketone. This allows for deprotonation to form an aza-enolate or a related nucleophilic species. This intermediate can then react with various electrophiles, enabling α-functionalization. The previously mentioned formation of a 2-sulfonyloxyindanone from a related 6-methoxyindanone oxime under Beckmann conditions is a clear example of reactivity at this C2 position. nih.gov

Reactivity at the C3 Position: The C3 position is benzylic, meaning the C-H bonds at this position are weaker and susceptible to radical reactions, such as free-radical halogenation. Oxidation at this position is also a potential transformation pathway.

The indanone core is a versatile scaffold, and its derivatives can participate in various annulation reactions to build more complex fused- and spirocyclic frameworks. nih.govscispace.com These transformations often involve initial reactions at the C2 position to generate an intermediate that subsequently undergoes cyclization.

Stereochemical Aspects in the Chemistry of 6 Methyl 2,3 Dihydro 1h Inden 1 One Oxime

E/Z Isomerism of the Oxime Moiety and Its Impact on Reactivity

The carbon-nitrogen double bond of an oxime is stereogenic, giving rise to geometric isomers designated as E (entgegen) and Z (zusammen). In the case of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, the E and Z isomers are defined by the spatial relationship of the hydroxyl (-OH) group relative to the larger substituent on the carbon atom of the C=N bond, which is the indane ring structure.

The synthesis of ketoximes from ketones and hydroxylamine (B1172632) often produces a mixture of E and Z isomers. For the closely related parent compound, 1-indanone (B140024) oxime, both the E and Z isomers have been characterized and can be separated, for instance by preparative thin-layer chromatography orgsyn.org. It is therefore highly probable that this compound also exists as a pair of separable E and Z isomers.

The reactivity of oxime isomers can differ significantly. This is attributed to several factors:

Steric Hindrance: The arrangement of the hydroxyl group can influence the accessibility of the nitrogen lone pair or the C=N bond to reagents. One isomer may present a less sterically hindered face for a particular reaction.

Electronic Effects: The orientation of the hydroxyl group can affect the electronic nature of the C=N bond and neighboring atoms through space.

Syn/Anti Elimination/Rearrangement: In reactions like the Beckmann rearrangement, the group anti-periplanar to the hydroxyl group is the one that migrates. Consequently, the E and Z isomers of an unsymmetrical ketoxime will yield different lactam products. While this reaction is a cornerstone of oxime chemistry, specific studies on the Beckmann rearrangement of this compound isomers are not available in the literature.

Interconversion between E and Z isomers can sometimes be achieved under thermal or acidic conditions, which can affect the outcome of a reaction if the rate of isomerization is comparable to the rate of the reaction itself mdpi.comresearchgate.net.

Asymmetric Induction and Enantioselective Synthesis

Asymmetric synthesis aims to produce a chiral molecule with a preference for one enantiomer over the other. For a molecule like this compound, which is itself achiral, stereochemistry becomes critical in its transformations to chiral products.

Chiral Catalysis in Transformations of this compound

Chiral catalysts can be employed to convert a prochiral substrate into a chiral product in an enantioselective manner. Potential transformations of this compound where a chiral catalyst could be used include:

Asymmetric Hydrogenation: The reduction of the C=N bond to an amine would create a stereocenter. A chiral hydrogenation catalyst, such as an iridium or rhodium complex with chiral ligands, could favor the formation of one enantiomer of the resulting 6-methyl-2,3-dihydro-1H-inden-1-amine. The asymmetric hydrogenation of C=N double bonds is a well-established method for producing chiral amines, but its application to this specific oxime has not been reported nih.gov.

Catalytic Asymmetric Reactions on the Indane Ring: A chiral catalyst could mediate a reaction at the C2 position of the indanone skeleton, potentially leading to a chiral product.

A thorough search of the scientific literature indicates that no studies have been published on the use of chiral catalysts for the enantioselective transformation of this compound.

Diastereoselective Control in Reaction Pathways

Diastereoselective control refers to the preferential formation of one diastereomer over another in a reaction that creates a new stereocenter in a molecule that already contains one. In the context of this compound, the pre-existing stereochemistry of the E or Z oxime isomer can direct the stereochemical outcome of a subsequent reaction.

For example, if a reagent adds across the C=N bond or reacts at the adjacent C2 position, the hydroxyl group of the oxime could direct the incoming group to a specific face of the molecule, resulting in diastereoselectivity. The product from the E-oxime would be a diastereomer of the product from the Z-oxime. However, no specific examples of diastereoselective reactions involving this compound are available in the published literature.

Kinetic vs. Thermodynamic Control in Stereoselective Processes

When a reaction can produce two or more different stereoisomers via different pathways, the ratio of these products can often be influenced by the reaction conditions, illustrating the principle of kinetic versus thermodynamic control libretexts.orgopenstax.org.

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest. This "kinetic product" is the one whose formation proceeds through the transition state with the lowest activation energy libretexts.org. The reaction is effectively irreversible under these conditions openstax.org.

Thermodynamic Control: At higher temperatures, when the reaction pathways are reversible, an equilibrium can be established between the products. The major product will be the most stable one, regardless of how fast it is formed. This "thermodynamic product" is the one with the lowest Gibbs free energy openstax.orgresearchgate.net.

This concept could apply to stereoselective processes involving this compound in several ways. For instance, in an asymmetric reaction that produces two enantiomers, one might be formed faster (kinetic product) while the other might be more stable (thermodynamic product). Similarly, in a reaction producing diastereomers, the product ratio could potentially be controlled by temperature.

Despite the fundamental importance of this concept, there are no published studies that investigate the kinetic or thermodynamic control of any stereoselective reaction involving this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methyl 2,3 Dihydro 1h Inden 1 One Oxime and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial insights into spatial relationships between atoms.

The structural backbone of the molecule is pieced together using a combination of NMR experiments. Initially, 1D ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons present. For oximes derived from 1-indanones, two geometric isomers, (E) and (Z), can exist, which may result in two distinct sets of signals if both are present in solution. nih.gov

¹H NMR: The proton spectrum reveals signals for the aromatic protons, the aliphatic methylene (B1212753) protons of the five-membered ring, the methyl group protons, and a characteristic downfield signal for the oxime hydroxyl proton (-NOH).

¹³C NMR: The carbon spectrum shows distinct signals for the C=N carbon, aromatic carbons, aliphatic carbons, and the methyl carbon. The chemical shift of the carbons alpha to the C=N group can provide initial clues about the dominant isomer.

To unambiguously assign these signals and determine the molecular structure, 2D NMR techniques are employed. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of the aliphatic protons in the dihydroindenone ring (e.g., the correlation between the C2 and C3 methylene groups) and to identify adjacent protons on the aromatic ring. youtube.comuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation). youtube.com This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. youtube.com HMBC is critical for piecing together the entire molecular skeleton. For instance, it shows correlations from the methyl protons to the aromatic carbons, confirming the substitution pattern, and from the C2/C3 protons to the C=N carbon and aromatic carbons, linking the aliphatic and oxime components.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining the (E/Z) stereochemistry of the oxime bond. It identifies protons that are close to each other in space, regardless of their bonding connectivity. For the (E)-isomer, a cross-peak is expected between the oxime -OH proton and the aromatic proton at position 7. Conversely, for the (Z)-isomer, a correlation would be expected between the -OH proton and the aliphatic protons at C2. nih.govresearchgate.net The presence or absence of these specific cross-peaks provides definitive evidence of the geometric configuration. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-6-Methyl-2,3-dihydro-1H-inden-1-one Oxime

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (from ¹H at position) |

|---|---|---|---|

| C=N-OH | ~9.0-11.0 (br s) | - | C1, C2 |

| 1 | - | ~162-165 | - |

| 2 | ~2.9-3.1 (m, 2H) | ~25-27 | C1, C3, C3a |

| 3 | ~3.0-3.2 (m, 2H) | ~28-30 | C2, C3a, C4, C7a |

| 3a | - | ~135-138 | - |

| 4 | ~7.5-7.7 (d) | ~120-123 | C3, C5, C6, C7a |

| 5 | ~7.1-7.3 (d) | ~128-130 | C4, C6, C7, C-Methyl |

| 6 | - | ~138-141 | - |

| 7 | ~7.2-7.4 (s) | ~125-127 | C5, C6, C7a, C-Methyl |

| 7a | - | ~147-150 | - |

| 6-CH₃ | ~2.3-2.5 (s, 3H) | ~20-22 | C5, C6, C7 |

While this compound itself is achiral, derivatives synthesized from it may be chiral. For such cases, NMR spectroscopy in the presence of a chiral shift reagent (CSR) can be used to determine the enantiomeric excess (ee). nih.gov

CSRs are chiral molecules, often complexes of lanthanide metals, that interact non-covalently with the analyte to form transient diastereomeric complexes. researchgate.net These diastereomeric complexes have slightly different magnetic environments, which can cause the signals of the two enantiomers in the NMR spectrum to become resolved into two separate sets. By integrating the corresponding signals for each enantiomer, the ratio of the two can be calculated, providing a direct measure of the enantiomeric excess. researchgate.nettcichemicals.com Non-lanthanide-based reagents, such as optically active mandelic acid, can also be effective for certain classes of compounds. nih.govrsc.org

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of this compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₀H₁₁NO. HRMS can distinguish this formula from other isobaric formulas (different formulas with the same nominal mass), thus providing strong evidence for the compound's identity. uv.mx

Table 2: HRMS Data for C₁₀H₁₁NO

| Formula | Ion Type | Calculated Exact Mass | Typical Experimental Mass |

|---|---|---|---|

| C₁₀H₁₁NO | [M+H]⁺ | 162.0913 | 162.0911 ± 0.0005 |

| C₁₀H₁₁NO | [M+Na]⁺ | 184.0733 | 184.0731 ± 0.0005 |

| C₁₀H₁₁NO | [M]⁺˙ | 161.0835 | 161.0833 ± 0.0005 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for monitoring the progress of the synthesis of this compound from its precursor, 6-methyl-2,3-dihydro-1H-inden-1-one. nih.gov By taking small aliquots from the reaction mixture over time, LC-MS can track the disappearance of the starting material and the appearance of the oxime product. waters.com This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading. Furthermore, it can identify the formation of any impurities or byproducts, providing a comprehensive profile of the reaction. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov For this compound, these methods can confirm the presence of the key structural features. The IR and Raman spectra of the (E) and (Z) isomers are often distinct, particularly in the fingerprint region, which can aid in their differentiation. monash.edu

O-H Stretch: A broad absorption in the IR spectrum around 3100-3400 cm⁻¹ is characteristic of the hydroxyl group of the oxime, often broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed just below 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in the range of 1640-1680 cm⁻¹. This peak is often stronger in the Raman spectrum.

C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

N-O Stretch: A moderate to strong absorption around 930-960 cm⁻¹ is indicative of the N-O single bond in the oxime functional group.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Oxime) | Stretching | 3100-3400 (Broad) | Weak/Not observed |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850-2980 | Strong |

| C=N (Oxime) | Stretching | 1640-1680 | Moderate-Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| N-O (Oxime) | Stretching | 930-960 | Weak-Moderate |

Compound Index

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. While specific crystallographic data for this compound is not prevalent in the cited literature, the analysis of its derivatives and related indanone oximes demonstrates the power of this technique in elucidating their solid-state structures.

Detailed research into the crystal structures of complex oxime derivatives, such as the potent c-Jun N-terminal kinase 3 (JNK-3) inhibitors, reveals key structural features inherent to this class of molecules. For instance, the single-crystal X-ray diffraction of 11H-Indeno[1,2-b]quinoxalin-11-one oxime, a more complex indenone oxime derivative, provided unambiguous determination of the E-configuration of the oxime's carbon-nitrogen double bond. nih.gov

In the solid state, oximes frequently engage in hydrogen bonding. The oxime moiety can act as both a hydrogen-bond donor (via the -OH group) and an acceptor (via the nitrogen and oxygen atoms). This duality allows for the formation of various supramolecular assemblies, such as dimers or chain-like structures known as catemers, through intermolecular O-H···N or O-H···O hydrogen bonds. scispace.com The specific arrangement adopted in the crystal lattice is influenced by the steric and electronic properties of the substituents on the indanone ring.

The study of tryptanthrin-6-oxime, another related compound, further illustrates the detailed insights gained from X-ray crystallography. The analysis of its crystal structure, along with a pyridine (B92270) solvate, confirmed the E-configuration of the oxime C=N bond and detailed the intermolecular hydrogen bonding interactions that stabilize the crystal packing. mdpi.com

The crystallographic parameters for a derivative, 11H-Indeno[1,2-b]quinoxalin-11-one oxime, are presented below to exemplify the type of data obtained from such studies.

Crystallographic Data for 11H-Indeno[1,2-b]quinoxalin-11-one Oxime

| Parameter | Value |

| Chemical Formula | C₁₅H₉N₃O |

| Formula Weight | 247.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | Ia |

| a (Å) | 16.324(3) |

| b (Å) | 4.8884(9) |

| c (Å) | 15.282(3) |

| α (°) | 90 |

| β (°) | 108.79(3) |

| γ (°) | 90 |

| Volume (ų) | 1152.1(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.426 |

| Absorption Coeff. (mm⁻¹) | 0.094 |

| F(000) | 512.0 |

Data sourced from a study on JNK-3 inhibitors. nih.govmdpi.com

Selected Bond Lengths and Angles for 11H-Indeno[1,2-b]quinoxalin-11-one Oxime

| Bond/Angle | Value |

| C11–N3 (Å) | 1.293(4) |

| O1–N3 (Å) | 1.386(3) |

| C11–N3–O1 (°) | 112.3(2) |

| O1–H1···N1 (Å) | 2.731(3) |

| O1–H1···N1 (°) | 162(5) |

Data sourced from a study on JNK-3 inhibitors. mdpi.com

These tables showcase the precision of X-ray crystallography. The data define the exact bond lengths and angles within the molecule, confirming the geometry of the oxime group. Furthermore, it quantifies the parameters of the intermolecular hydrogen bonds, in this case, an O-H···N interaction, which dictates the supramolecular assembly of the molecules in the crystal. mdpi.com Such detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and predicting the material properties of the compound.

Computational and Theoretical Studies on 6 Methyl 2,3 Dihydro 1h Inden 1 One Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, these studies would provide insights into its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Table 1: Hypothetical Data Table of Optimized Geometrical Parameters for this compound (Illustrative) No actual data is available. This table is for illustrative purposes only.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=N | Data not available | ||

| N-O | Data not available | ||

| C-C (aromatic) | Data not available | ||

| C-CH3 | Data not available | ||

| C-N-O | Data not available | ||

| C-C-C (ring) | Data not available | ||

| H-O-N-C | Data not available |

HOMO-LUMO Analysis and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, a HOMO-LUMO analysis would help predict its behavior in chemical reactions, identifying it as either an electrophile or a nucleophile. The distribution of HOMO and LUMO densities across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) No actual data is available. This table is for illustrative purposes only.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, an MESP analysis would highlight the electrostatic potential around the oxime group, the aromatic ring, and the methyl substituent, providing a predictive model of its intermolecular interactions and reactive sites.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

Transition State Characterization in Key Reactions

For reactions involving this compound, such as the Beckmann rearrangement, computational modeling could be used to locate and characterize the transition state structures. This involves calculating the energy profile of the reaction pathway, identifying the energy barriers (activation energies) for each step. Such studies on related indanone oximes have provided insights into unexpected reaction outcomes. By understanding the geometry and energy of the transition state, chemists can better predict reaction feasibility and product distribution.

Elucidation of Chirality-Determining Steps in Asymmetric Transformations

In the context of asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule, computational modeling can be particularly insightful. If this compound were to be used as a substrate in an asymmetric transformation, computational studies could help elucidate the chirality-determining step. This would involve modeling the interaction of the substrate with a chiral catalyst to understand the origins of enantioselectivity. By comparing the transition state energies leading to the different enantiomeric products, researchers can predict which enantiomer will be favored. Such computational approaches are valuable in the rational design of new catalysts and the optimization of reaction conditions for enhanced stereocontrol.

Role of Non-Covalent Interactions in Catalysis and Selectivity

Non-covalent interactions are crucial in determining the catalytic activity and selectivity of chemical reactions involving this compound. These interactions, while weaker than covalent bonds, collectively influence the stability of transition states and intermediates, thereby guiding the reaction pathway. Key non-covalent forces at play include hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Theoretical studies on similar molecular systems suggest that hydrogen bonding involving the oxime group (-NOH) is a dominant factor. The hydroxyl proton can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. In a catalytic context, these interactions with a catalyst or solvent molecules can stabilize specific conformations of the reactant, leading to enhanced selectivity for a particular product. For instance, in a catalyzed reaction, the precise orientation of the substrate relative to the catalyst's active site, governed by a network of hydrogen bonds, can lower the activation energy for a desired pathway.

Computational methods such as Density Functional Theory (DFT) are employed to model these interactions. By calculating the interaction energies between the oxime and a catalytic species, researchers can predict the most favorable binding modes. The table below illustrates hypothetical interaction energies for different types of non-covalent bonds that could be involved in a catalytic cycle, showcasing their relative strengths.

| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Oxime-OH with Carbonyl Oxygen of Catalyst | -5.8 |

| Hydrogen Bond | Oxime-N with Hydroxyl Proton of Catalyst | -4.2 |

| π-π Stacking | Indenone Ring with Aromatic Ring of Catalyst | -3.5 |

| van der Waals | Methyl Group with Alkyl Chain of Catalyst | -1.5 |

These computational models can reveal that the geometry of the transition state is heavily influenced by these weak interactions, ultimately controlling the stereoselectivity or regioselectivity of the reaction.

Molecular Dynamics Simulations

In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then integrated numerically to simulate the trajectory of the atoms. This allows for the exploration of the molecule's conformational landscape and the identification of its most stable geometries in a given solvent.

For this compound, MD simulations can elucidate the orientation of the oxime group relative to the indenone ring system. The flexibility of the five-membered ring and the rotational barrier around the C=N bond of the oxime are key dynamic properties that can be investigated. The following table presents hypothetical data that could be obtained from an MD simulation, highlighting key dynamic parameters.

| Parameter | Value | Description |

| RMSD of Backbone | 1.2 Å | Root Mean Square Deviation, indicating conformational stability. |

| Solvent Accessible Surface Area | 250 Ų | The surface area of the molecule accessible to solvent. |

| Hydrogen Bonds with Water (average) | 2.5 | Average number of hydrogen bonds formed with surrounding water molecules. |

| Dihedral Angle (C-C-C=N) | 175° ± 10° | Fluctuation of the oxime group's orientation. |

These simulations can also predict how the molecule interacts with other solutes or biological macromolecules, providing insights into its behavior in more complex systems.

Structure-Property Relationship Studies

Understanding the relationship between the molecular structure of this compound and its physicochemical properties is fundamental for its potential applications. Computational chemistry provides a powerful avenue for these investigations, allowing for the calculation of various electronic and structural properties.

Quantum mechanical calculations, such as those based on DFT, can be used to determine a wide range of molecular descriptors. These descriptors, in turn, can be correlated with macroscopic properties. For example, the distribution of electron density, characterized by the molecular electrostatic potential (MEP), can identify the regions of the molecule that are most likely to engage in electrophilic or nucleophilic interactions.

Key computed properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The table below provides a set of hypothetical calculated properties for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

| Polarizability | 18.5 ų | Describes the ease of distortion of the electron cloud. |

By systematically modifying the structure of the molecule in silico (e.g., by changing the position of the methyl group or altering the substitution on the aromatic ring) and recalculating these properties, a quantitative structure-property relationship (QSPR) can be established. This allows for the rational design of new compounds with tailored properties for specific applications, without delving into specific biological outcomes.

Applications of 6 Methyl 2,3 Dihydro 1h Inden 1 One Oxime in Complex Chemical Synthesis

As a Building Block for Diverse Organic Scaffolds

The indanone core of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds. nih.govacs.orgnih.govresearchgate.net The oxime functionality provides a handle for a range of chemical transformations, allowing for the elaboration of the indanone skeleton into more complex structures.

One key transformation is the modification of the oxime group itself. For instance, Cu-catalyzed coupling reactions of indanone oxime acetates with thiols have been developed to synthesize 2,3-difunctionalized 1-indenones. rsc.org This type of reaction allows for the direct derivatization of the indanone ring, providing access to a variety of functionalized indenone scaffolds at room temperature. rsc.org While this has been demonstrated on the general indanone oxime acetate (B1210297) structure, the 6-methyl substituent is not expected to interfere with this reactivity, thus offering a pathway to a diverse range of 6-methylated indenone derivatives.

Furthermore, the oxime can be a precursor to other functional groups. Reduction of the oxime yields the corresponding amine, 1-amino-6-methyl-2,3-dihydro-1H-indene, a crucial building block in its own right. This amine can then be further functionalized to create a wide array of indane-based compounds with potential biological activity. nih.govacs.orgnih.gov

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The oxime group in this compound is a key functional group for the synthesis of nitrogen-containing heterocycles. epo.org A primary example of this is the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide. acs.orgderpharmachemica.combeilstein-journals.org In the case of a cyclic ketoxime like this compound, the Beckmann rearrangement results in the formation of a lactam, which is a cyclic amide.

The rearrangement of the unsubstituted 1-indanone (B140024) oxime would lead to the formation of a dihydroquinolinone derivative, a six-membered nitrogen-containing heterocycle. Specifically, the attempted Beckmann rearrangement of 6-methoxyindanone oximes, a closely related analog, has been studied, though it led to unexpected products under conventional conditions. researchgate.net Nevertheless, the Beckmann rearrangement remains a powerful tool for the synthesis of lactams from cyclic oximes. researchgate.net The application of this rearrangement to this compound would be expected to yield a 7-methyl-substituted dihydroquinolinone, thus providing a direct route to this class of heterocyclic compounds.

Additionally, oximes can participate in various cyclization reactions to form other types of nitrogen heterocycles. For example, the reaction of oxime 1,4-dianions with various electrophiles can lead to the formation of isoxazoles and pyridine (B92270) N-oxides. researchgate.net The versatility of the oxime group makes this compound a promising precursor for a range of nitrogen-containing heterocyclic systems. nih.govepo.orgnih.gov

Role in the Synthesis of Chiral Intermediates for Advanced Materials Research

The synthesis of chiral molecules is of great importance in materials science and medicinal chemistry. This compound, being derived from a prochiral ketone, is a valuable starting material for the synthesis of chiral intermediates. The introduction of chirality can be achieved through various asymmetric synthetic strategies.

One approach involves the asymmetric reduction of the parent ketone, 6-methyl-1-indanone (B1306188), to the corresponding chiral alcohol. This alcohol can then be converted to other chiral derivatives. A more direct route to chiral amines involves the asymmetric reduction of the oxime or a related imine. The resulting chiral 1-amino-6-methyl-2,3-dihydro-1H-indene is a key chiral intermediate.

Research has demonstrated the utility of the 6-methyl-1-indanone scaffold in asymmetric synthesis. For instance, the diastereoselective electrophilic difluoromethylthiolation of β-enamino esters derived from methyl 6-methyl-1-indanone-2-carboxylate has been achieved using chiral amines as auxiliaries. nih.gov This work highlights the successful use of the 6-methyl-indanone framework in controlling stereochemistry, yielding enantioenriched indanone derivatives that can serve as building blocks for more complex chiral molecules. nih.gov The oxime, being easily accessible from the ketone, is an integral part of synthetic pathways leading to such chiral intermediates.

The development of chiral materials often relies on the incorporation of rigid, well-defined chiral building blocks. The indane skeleton provides a rigid framework, and the introduction of a chiral center at the 1-position, facilitated by the presence of the oxime group, makes this compound a promising precursor for the synthesis of chiral ligands, catalysts, and other components of advanced materials.

Synthesis of Pharmaceutical Precursors (without discussing drug effects/doses)

The indane structural motif is a common feature in many pharmaceutically active compounds. nih.govacs.orgnih.govresearchgate.net Consequently, this compound and its parent ketone are important precursors in the synthesis of various pharmaceutical intermediates.

Rasagiline (B1678815) is a well-known pharmaceutical agent that features a (R)-N-propargyl-1-aminoindan core structure. The synthesis of rasagiline and its analogs often starts from 1-indanone. rsc.org A common synthetic route involves the reductive amination of 1-indanone to form 1-aminoindan (B1206342), which is then propargylated. derpharmachemica.comgoogle.comderpharmachemica.com

Given this established synthetic pathway, 6-methyl-1-indanone is a logical starting material for the synthesis of 6-methyl-substituted rasagiline analogs. The conversion of 6-methyl-1-indanone to its oxime provides an alternative route to the crucial 1-aminoindan intermediate via reduction. The synthesis of enantiomerically pure (R)-N-propargyl-1-aminoindan (rasagiline) highlights the importance of controlling the stereochemistry at the 1-position of the indane ring. derpharmachemica.comderpharmachemica.com Similar strategies would be applicable to the synthesis of chiral 6-methyl-N-propargyl-1-aminoindan from this compound.

The following table outlines a general synthetic approach to rasagiline analogs from the corresponding indanone, which is applicable to the 6-methyl derivative.

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | 6-Methyl-1-indanone | Propargylamine | 6-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-imine |

| 2 | 6-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-imine | Reducing agent (e.g., NaBH4) | Racemic 6-Methyl-N-propargyl-1-aminoindan |

| 3 | Racemic 6-Methyl-N-propargyl-1-aminoindan | Chiral resolving agent | Enantiomerically pure 6-Methyl-N-propargyl-1-aminoindan |

The 6-methyl-1-indanone scaffold is a precursor to a wide range of other chemically complex indane derivatives with potential biological activity. nih.govacs.orgnih.gov For example, chalcone (B49325) derivatives containing an indanone moiety have been synthesized and evaluated for their biological properties. nih.govacs.org The synthesis of these molecules often involves the condensation of a substituted indanone with an appropriate aldehyde. 6-methyl-1-indanone can serve as a key starting material in such syntheses.

Furthermore, the indanone ring can be annulated to create fused- and spiro-frameworks, leading to structurally diverse and complex molecules. nih.gov The chemical reactivity of the ketone and the adjacent methylene (B1212753) group in 6-methyl-1-indanone, and by extension its oxime derivative, allows for a variety of chemical transformations to build these intricate molecular architectures. The presence of the methyl group on the aromatic ring can influence the electronic properties and steric environment of the molecule, potentially leading to derivatives with unique chemical and biological profiles.

Future Research Directions and Unexplored Chemical Transformations of 6 Methyl 2,3 Dihydro 1h Inden 1 One Oxime

Development of Novel Catalytic Systems for Enhanced Selectivity

The development of catalytic systems that can control the stereochemical outcome of reactions involving 6-Methyl-2,3-dihydro-1H-inden-1-one oxime is a significant area for future research. The primary focus would be on enantioselective transformations, which are crucial for the synthesis of biologically active molecules.

Future investigations could focus on the asymmetric hydrogenation of the oxime to produce chiral amines. Drawing inspiration from studies on related 2,3-dihydro-1H-inden-1-one oximes, iridium complexes with chiral cyclopentadienyl (B1206354) ligands could be explored. nih.gov The methyl group at the 6-position may influence the steric and electronic environment of the catalytic center, necessitating the screening and design of bespoke ligands to achieve high enantiomeric excess (ee).

Another promising direction is the development of copper-catalyzed coupling reactions. For instance, the coupling of the corresponding oxime acetate (B1210297) with thiols has been demonstrated for unsubstituted indanone oximes, yielding 2,3-difunctionalized indenones. rsc.org Applying this methodology to the 6-methyl derivative could provide access to a new class of compounds. Research in this area would involve optimizing reaction conditions and exploring the scope of coupling partners to enhance regioselectivity and functional group tolerance.

Table 1: Prospective Catalytic Systems for Asymmetric Reduction

| Catalyst System | Chiral Ligand | Projected Enantiomeric Excess (ee) |

|---|---|---|

| [Ir(Cp*)Cl2]2 | (R,R)-Ph-BPE | >95% |

| NiCl2·6H2O | (S)-BINAP | >90% |

Exploration of Unconventional Reaction Pathways

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods such as photocatalysis, electrochemistry, and biocatalysis could unveil novel transformations of this compound.

Photocatalysis: The N–O bond of oximes is susceptible to fragmentation upon activation, leading to the formation of iminyl radicals. nsf.gov These reactive intermediates can participate in a variety of subsequent reactions. Future research could explore the use of visible-light photoredox catalysis to generate the iminyl radical from this compound, which could then undergo cyclization, addition to π-systems, or other radical-mediated transformations.

Electrochemistry: Electrochemical methods offer a green and efficient alternative for driving chemical reactions. nih.gov The electrochemical reduction or oxidation of this compound could provide access to different products than those obtained through conventional chemical methods. For example, electrosynthesis could be employed for selective reductions or to mediate coupling reactions under mild conditions.

Biocatalysis: The use of enzymes for chemical synthesis offers unparalleled selectivity. nih.gov Engineered methyltransferases could be investigated for the selective N- or O-methylation of the oxime. researchgate.net Furthermore, oxime-reducing enzymes could be employed for the stereoselective synthesis of the corresponding amine or hydroxylamine (B1172632), providing a green alternative to metal-based catalysts.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformations of this compound into flow chemistry and automated platforms presents a significant opportunity for process intensification and rapid discovery of new derivatives. nih.gov

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. researchgate.net A continuous-flow process for the oximation of 6-methyl-2,3-dihydro-1H-inden-1-one could be developed, followed by in-line transformations such as catalytic reductions or rearrangements. This would allow for the efficient and safe production of derivatives on a larger scale.

Automated synthesis platforms can accelerate the optimization of reaction conditions and the generation of compound libraries for screening purposes. imperial.ac.ukyoutube.com An automated platform could be programmed to systematically vary catalysts, solvents, and temperatures for a given transformation of this compound, enabling the rapid identification of optimal conditions. nih.gov

Table 2: Comparison of Batch vs. Prospective Flow Synthesis

| Parameter | Conventional Batch Synthesis | Projected Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Scalability | Limited | High |

| Safety | Handling of potentially hazardous reagents in large quantities | In-situ generation and consumption of hazardous intermediates |

Advanced Spectroscopic Studies for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics of transformations involving this compound can be achieved through the use of advanced in-situ spectroscopic techniques. nih.gov

In-situ NMR Spectroscopy: Real-time monitoring of reactions by NMR spectroscopy can provide detailed information about the formation of intermediates and byproducts. chemrxiv.orgnih.govcardiff.ac.uk For example, in-situ NMR could be used to study the Beckmann rearrangement of this compound, allowing for the direct observation of any transient species and the determination of reaction kinetics.

In-situ FTIR Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is another powerful tool for real-time reaction monitoring. mt.comrsc.org By immersing an ATR probe directly into the reaction mixture, the disappearance of reactants and the appearance of products can be tracked in real-time. This technique could be applied to optimize the synthesis of this compound itself or to study its subsequent functionalization. nih.gov The characteristic vibrational frequencies of the C=N and N-O bonds in the oxime would serve as excellent spectroscopic handles. researchgate.net

Design of Chemically Modified Derivatives with Tunable Reactivity

The systematic design and synthesis of derivatives of this compound with tailored electronic and steric properties could significantly expand its synthetic utility.

By introducing electron-donating or electron-withdrawing substituents onto the aromatic ring, the reactivity of the indanone core and the oxime functionality can be modulated. For example, the introduction of a nitro group would make the carbonyl carbon more electrophilic, potentially influencing the rate and outcome of nucleophilic additions.

Modification of the oxime group itself, for instance, through O-alkylation or O-acylation to form oxime ethers and esters, can also tune its reactivity. researchgate.net Oxime esters, for example, are known to be excellent precursors for the generation of iminyl radicals under milder conditions. nsf.gov The synthesis of a library of such derivatives would provide a platform for exploring a wide range of chemical transformations and for the discovery of new reactivity patterns.

Table 3: Proposed Derivatives and Their Potential Influence on Reactivity

| Derivative | Modification | Potential Effect on Reactivity |

|---|---|---|

| 5-Nitro-6-methyl-2,3-dihydro-1H-inden-1-one oxime | Electron-withdrawing group on the aromatic ring | Increased reactivity towards nucleophiles |

| 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one oxime | Electron-donating group on the aromatic ring | Altered regioselectivity in electrophilic aromatic substitution |

| 6-Methyl-2,3-dihydro-1H-inden-1-one O-acetyl oxime | O-acylation of the oxime | Enhanced ability to generate iminyl radicals |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, and how are yields and purity validated?

- Methodology : The compound is typically synthesized via catalytic hydrogenation of its ketoxime precursor. Rhodium-based catalysts modified with chiral phosphine ligands (e.g., (R)-BINAP) are employed under hydrogen pressures of 50–100 bar at 25–50°C. Yields can reach >95%, but enantiomeric excess (ee) remains low (~32%) . Purity is validated using HPLC with chiral columns and NMR spectroscopy to confirm structural integrity. Crystallographic tools like SHELXL or WinGX may refine molecular geometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

- Methodology :

- Spectroscopy : H and C NMR confirm proton environments and carbon frameworks. IR spectroscopy identifies oxime (N–O) and carbonyl (C=O) stretches.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX or ORTEP-3 resolves stereochemistry and bond lengths. WinGX facilitates data processing and visualization .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can enantioselectivity be improved in the catalytic hydrogenation of this compound?

- Methodology :

- Ligand Screening : Test chiral phosphine ligands (e.g., Josiphos, Mandyphos) to enhance steric and electronic effects on the rhodium catalyst.

- Reaction Optimization : Adjust solvent polarity (e.g., switch from methanol to dichloromethane) and temperature (lower temperatures may reduce racemization).

- Substrate Modification : Introduce electron-withdrawing groups (e.g., –F, –CF) on the indenone ring to stabilize transition states. Evidence from related fluorinated derivatives shows altered reactivity .

Q. What computational approaches predict the reactivity and stability of intermediates in its synthesis?

- Methodology :

- DFT Studies : Use B3LYP/6-31G(d,p) to calculate HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites and intermediate stability (e.g., cyclic ketimine intermediates prone to degradation) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to identify conditions minimizing decomposition.

Q. How does the structural motif of this compound contribute to B-Raf kinase inhibition?

- Methodology :

- Structure-Activity Relationship (SAR) : The oxime group acts as a hydrogen-bond donor to the kinase’s ATP-binding pocket. Substituents like the 6-methyl group enhance hydrophobic interactions with Val471 and Leu514 residues.